molecular formula C11H12O3 B1256523 trans-Coumaryl acetate

trans-Coumaryl acetate

Cat. No. B1256523
M. Wt: 192.21 g/mol
InChI Key: UUEPXFWSBUIUAZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-coumaryl acetate is a phenylpropanoid that is trans-p-coumaryl alcohol in which the hydrogen from the allylic hydroxy group is replaced by an acetyl group. It is a phenylpropanoid, a member of phenols and an acetate ester. It derives from a trans-p-coumaryl alcohol.

Scientific Research Applications

Phytotoxic and Antiphytopathogenic Properties

Antileishmanial Activity

Another study on Alpinia galanga identified trans-Coumaryl acetate as one of the compounds in its extracts. These extracts exhibited significant antileishmanial activity, indicating potential medicinal applications in treating Leishmaniasis, a disease caused by Leishmania parasites (Kaur & Singh, 2011).

Antioxidant Activities

Research on Malvastrum coromandelianum, a plant used in traditional medicine, revealed that trans-Coumaryl acetate derivatives have notable antioxidant activities. This points to its possible use in developing natural antioxidant agents (Devi & Kumar, 2018).

Phytoalexin Properties

A study on Cucurbita maxima (squash) identified trans-Coumaryl acetate as a phytoalexin, a substance produced by plants in response to fungal infection. This discovery suggests its role in plant defense mechanisms (Stange et al., 1999).

Role in Coumarin Derivatives Synthesis

trans-Coumaryl acetate is also relevant in synthetic chemistry, particularly in the formation of 8-azacoumarins, compounds with potential in drug discovery and other applications (Wang et al., 2017).

Inhibition of Xanthine Oxidase

Isolated from Alpinia galanga, trans-Coumaryl acetate demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications for diseases related to purine metabolism, such as gout (Noro et al., 1988).

properties

Product Name

trans-Coumaryl acetate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[(E)-3-(4-hydroxyphenyl)prop-2-enyl] acetate

InChI

InChI=1S/C11H12O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h2-7,13H,8H2,1H3/b3-2+

InChI Key

UUEPXFWSBUIUAZ-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=C(C=C1)O

SMILES

CC(=O)OCC=CC1=CC=C(C=C1)O

Canonical SMILES

CC(=O)OCC=CC1=CC=C(C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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